
10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)- is a heterocyclic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of a naphthalenylsulfonyl group attached to the phenothiazine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds via a Smiles rearrangement, resulting in the formation of the phenothiazine core. The compound is then further modified by introducing the naphthalenylsulfonyl group through sulfonation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen and sulfur atoms of the phenothiazine core.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki and Heck couplings, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Halogenating agents and electrophiles are used for substitution reactions.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed for coupling reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Phenothiazines: Resulting from electrophilic substitution reactions.
Coupled Products: Complex structures formed through coupling reactions.
Applications De Recherche Scientifique
10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)- involves interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
10H-Phenothiazine: The parent compound, known for its broad pharmacological activities.
3-(2-Naphthalenylsulfonyl)-10H-phenothiazine: A closely related compound with similar structural features.
Uniqueness: 10H-Phenothiazine, 3-(2-naphthalenylsulfonyl)- stands out due to the presence of the naphthalenylsulfonyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
58010-08-5 |
|---|---|
Formule moléculaire |
C22H15NO2S2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-naphthalen-2-ylsulfonyl-10H-phenothiazine |
InChI |
InChI=1S/C22H15NO2S2/c24-27(25,17-10-9-15-5-1-2-6-16(15)13-17)18-11-12-20-22(14-18)26-21-8-4-3-7-19(21)23-20/h1-14,23H |
Clé InChI |
USMJQUCTIPHSGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


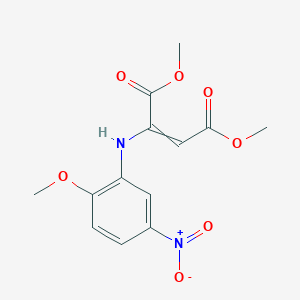
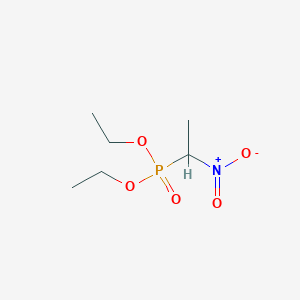

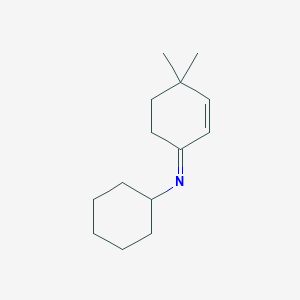
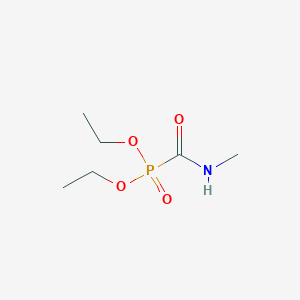

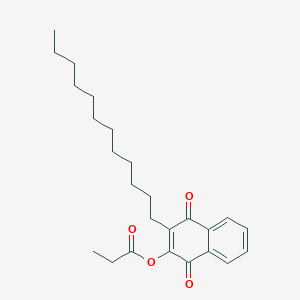
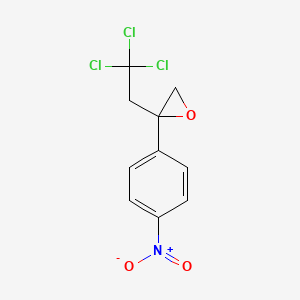
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
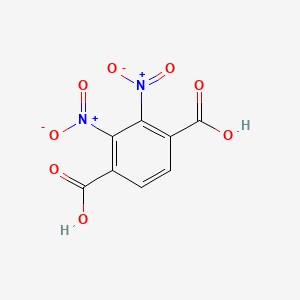
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
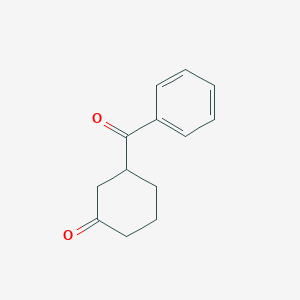
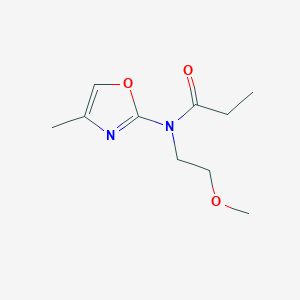
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
